![molecular formula C12H13BrClFN2O B13337982 (R)-9-Bromo-8-chloro-10-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine](/img/structure/B13337982.png)
(R)-9-Bromo-8-chloro-10-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-9-Bromo-8-chloro-10-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine is a complex heterocyclic compound. This compound belongs to the class of oxazepines, which are seven-membered heterocycles containing nitrogen and oxygen atoms. Oxazepines and their derivatives have been studied for their diverse pharmacological activities, including antipsychotic, antidepressant, and analgesic properties .
Preparation Methods
The synthesis of ®-9-Bromo-8-chloro-10-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach is the use of copper-catalyzed C-N and C-O coupling reactions involving 2-halophenols and 2-(2-halophenyl)-1H-indoles . These methods offer high yields and regioselectivity, making them attractive for practical applications.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: Oxidation reactions can be performed using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
®-9-Bromo-8-chloro-10-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ®-9-Bromo-8-chloro-10-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and modulating the activity of certain receptors, such as dopamine and serotonin receptors . This modulation leads to changes in neurotransmitter levels and neuronal activity, resulting in its pharmacological effects.
Comparison with Similar Compounds
Similar compounds to ®-9-Bromo-8-chloro-10-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine include other oxazepine derivatives such as:
Dibenzo[b,f][1,4]oxazepine: Known for its antidepressant and analgesic properties.
Loxapine: An antipsychotic agent used for the treatment of schizophrenia.
Thiazepines: Exhibiting various biological activities, including antiepileptic and antifungal properties.
The uniqueness of ®-9-Bromo-8-chloro-10-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine lies in its specific substitution pattern and the resulting pharmacological profile, which may offer advantages over other similar compounds in terms of efficacy and safety.
Properties
Molecular Formula |
C12H13BrClFN2O |
|---|---|
Molecular Weight |
335.60 g/mol |
IUPAC Name |
(4aR)-8-bromo-9-chloro-7-fluoro-2,3,4,4a,5,11-hexahydro-1H-pyrazino[2,1-c][1,4]benzoxazepine |
InChI |
InChI=1S/C12H13BrClFN2O/c13-10-9(14)3-7-5-17-2-1-16-4-8(17)6-18-12(7)11(10)15/h3,8,16H,1-2,4-6H2/t8-/m1/s1 |
InChI Key |
PFBLLHZEECPMIU-MRVPVSSYSA-N |
Isomeric SMILES |
C1CN2CC3=CC(=C(C(=C3OC[C@H]2CN1)F)Br)Cl |
Canonical SMILES |
C1CN2CC3=CC(=C(C(=C3OCC2CN1)F)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



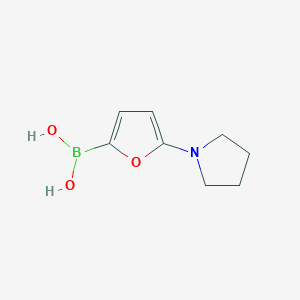
![tert-Butyl 2-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13337921.png)
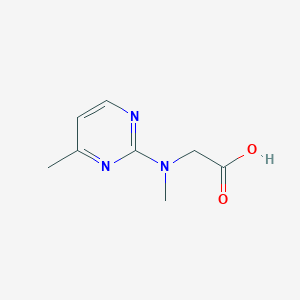


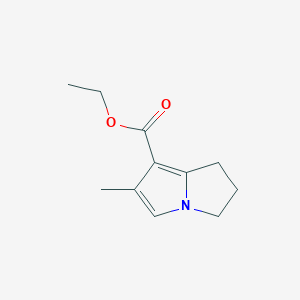
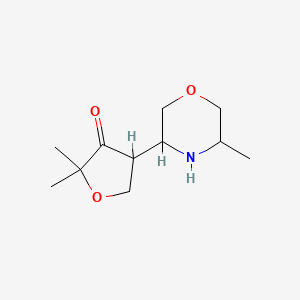
![Rel-(1R,4R,5S)-1-(thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13337975.png)
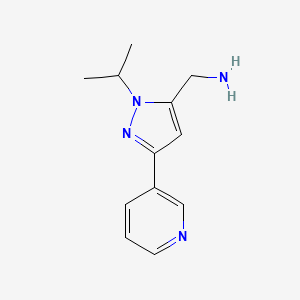

![3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid](/img/structure/B13337986.png)
![tert-Butyl 3-((tosyloxy)methyl)-4,7-dihydroisoxazolo[5,4-c]pyridine-6(5H)-carboxylate](/img/structure/B13338000.png)
![1-[(5-Bromopyridin-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13338004.png)
